![molecular formula C10H18O B12809631 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 71686-38-9](/img/structure/B12809631.png)
1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 275-849-5, also known as exo-(+)-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol, is a chemical compound with a unique bicyclic structure. It is characterized by its three-dimensional configuration, which contributes to its distinct chemical properties and reactivity. This compound is commonly used in various industrial and research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of exo-(+)-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, exo-(+)-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure makes it valuable in stereoselective synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of bicyclic molecules in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Industrially, it is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of exo-(+)-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,5,5-trimethylbicyclo[2.2.1]heptane: Similar in structure but lacks the hydroxyl group.
1,5,5-trimethylbicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness: The presence of the hydroxyl group in exo-(+)-1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol makes it more reactive and versatile in chemical reactions compared to its similar compounds. This functional group allows for a wider range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
71686-38-9 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)6-10(3)5-7(9)4-8(10)11/h7-8,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
QNNGNRWQCQDOMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CC1CC2O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


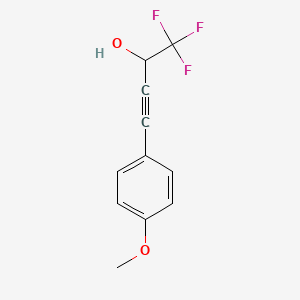

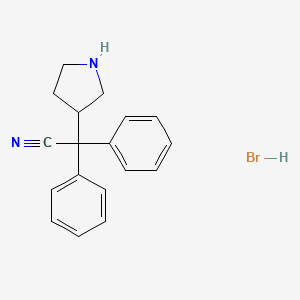
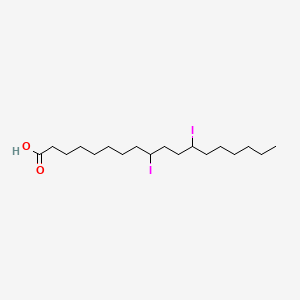
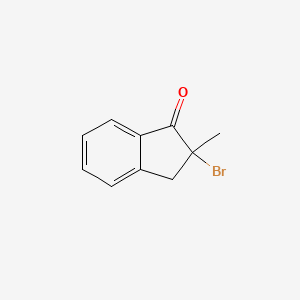

![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
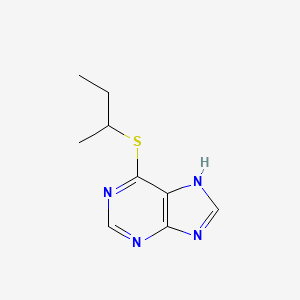
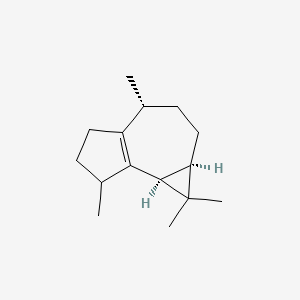



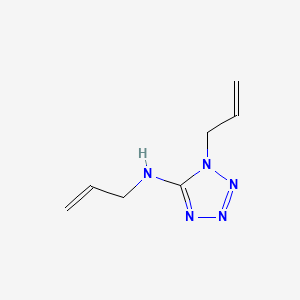
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
